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Compound of Interest

Compound Name: Ricolinostat

Cat. No.: B612168 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to antibody selection and troubleshooting for

Western blotting of acetylated tubulin following treatment with the selective HDAC6 inhibitor,

Ricolinostat (ACY-1215).

Frequently Asked Questions (FAQs)
Q1: Why is Ricolinostat expected to increase acetylated tubulin levels?

A1: Ricolinostat is a selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3][4] HDAC6

is a primary enzyme responsible for the deacetylation of α-tubulin at the lysine-40 (K40)

residue.[5] By inhibiting HDAC6, Ricolinostat prevents the removal of acetyl groups, leading to

an accumulation of acetylated α-tubulin, a state often referred to as hyperacetylation.[1] This

increase in acetylated tubulin can be readily detected by Western blotting and serves as a

pharmacodynamic marker for Ricolinostat's activity.[4]

Q2: Which antibody is recommended for detecting acetylated tubulin after Ricolinostat
treatment?

A2: Several antibodies are well-validated for detecting acetylated α-tubulin (Lys40). The most

frequently cited and reliable is the mouse monoclonal antibody clone 6-11B-1. This clone is

available from multiple vendors and has been extensively used in the literature. Other well-

performing antibodies include rabbit monoclonal and polyclonal antibodies that are also specific

for acetylated Lys40 of α-tubulin. The choice between a mouse or rabbit primary antibody may
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depend on your experimental setup, such as the species of your other primary antibodies in a

multiplexing experiment.

Q3: Can I use a total α-tubulin antibody as a loading control?

A3: Yes, using a total α-tubulin antibody is the recommended loading control. Ricolinostat
treatment should not alter the total amount of α-tubulin protein, only its acetylation state.

Therefore, normalizing the acetylated tubulin signal to the total tubulin signal provides an

accurate measure of the change in acetylation.

Q4: What is a typical dose range and treatment time for Ricolinostat to observe an increase in

tubulin acetylation?

A4: The effective concentration and duration of Ricolinostat treatment can vary depending on

the cell line. However, published studies have shown that Ricolinostat can induce a significant

increase in α-tubulin acetylation at concentrations ranging from the low nanomolar to the low

micromolar range. Treatment times typically range from 4 to 24 hours. It is always

recommended to perform a dose-response and time-course experiment to determine the

optimal conditions for your specific cell model.

Antibody Selection Guide
The following table summarizes commercially available antibodies that have been successfully

used for the detection of acetylated α-tubulin by Western blotting.
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Antibody

Name

Host

Species/Clo

nality

Vendor
Catalog

Number

Recommend

ed Dilution

(WB)

Notes

Acetyl-α-

Tubulin

(Lys40) (6-

11B-1)

Mouse

Monoclonal

Sigma-

Aldrich

T7451 /

T6793

1:2,000 -

1:10,000

Widely cited

clone, highly

specific for

acetylated

Lys40.

Acetyl-α-

Tubulin

(Lys40) (6-

11B-1)

Mouse

Monoclonal

Thermo

Fisher

Scientific

32-2700 1-3 µg/mL

Acetyl-α-

Tubulin

(Lys40)

(D20G3) XP®

Rabbit

Monoclonal

Cell Signaling

Technology
#5335 1:1000

Recommend

ed for its high

specificity

and

sensitivity.

Acetyl-α-

Tubulin

(Lys40)

Rabbit

Polyclonal

Cell Signaling

Technology
#3971 1:1000

Acetyl-alpha

Tubulin

(Lys40)

Rabbit

Polyclonal
Elabscience E-AB-20052

1:500 -

1:2000

Experimental Protocols
Detailed Protocol for Acetylated Tubulin Western
Blotting
This protocol provides a step-by-step guide for sample preparation, electrophoresis, transfer,

and immunodetection of acetylated α-tubulin following Ricolinostat treatment.

1. Cell Lysis and Protein Extraction:
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Treat cells with the desired concentrations of Ricolinostat or vehicle control for the

determined time.

After treatment, wash cells once with ice-cold PBS.

Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail and a deacetylase

inhibitor such as Trichostatin A (TSA) or sodium butyrate to preserve the acetylation state of

proteins during extraction.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Sonicate the lysate briefly to shear DNA and reduce viscosity.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Transfer the supernatant (protein lysate) to a new tube and determine the protein

concentration using a standard protein assay (e.g., BCA or Bradford).

2. SDS-PAGE and Protein Transfer:

Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5

minutes.

Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

Run the gel until adequate separation of proteins is achieved (α-tubulin runs at

approximately 55 kDa).

Transfer the proteins to a PVDF or nitrocellulose membrane. For proteins around 55 kDa, a

standard transfer time of 1-2 hours at 100V is generally sufficient.

3. Immunoblotting:

Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in

Tris-buffered saline with 0.1% Tween-20 (TBST). The choice of blocking agent may depend

on the primary antibody; consult the antibody datasheet for recommendations.
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Incubate the membrane with the primary antibody against acetylated α-tubulin (e.g., clone 6-

11B-1 at 1:5000) diluted in the blocking buffer overnight at 4°C with gentle agitation.

Wash the membrane three times for 5-10 minutes each with TBST.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody (anti-mouse or anti-rabbit, depending on the primary antibody) diluted in blocking

buffer for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's

instructions.

Incubate the membrane with the ECL substrate for the recommended time.

Capture the chemiluminescent signal using a digital imager or X-ray film.

5. Stripping and Reprobing for Total α-Tubulin (Loading Control):

After detecting the acetylated tubulin signal, the membrane can be stripped and reprobed for

total α-tubulin.

Wash the membrane in TBST.

Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

Wash the membrane thoroughly with TBST.

Block the membrane again for 1 hour.

Incubate with a primary antibody against total α-tubulin overnight at 4°C.

Repeat the washing, secondary antibody incubation, and detection steps as described

above.
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Problem Possible Cause Solution

No or Weak Signal for

Acetylated Tubulin

Ineffective Ricolinostat

treatment

Confirm the activity of your

Ricolinostat stock. Perform a

dose-response and time-

course experiment to find the

optimal treatment conditions

for your cell line.

Low abundance of acetylated

tubulin

Increase the amount of protein

loaded on the gel (up to 50

µg).

Inefficient antibody binding

Ensure you are using a

validated antibody for

acetylated tubulin. Optimize

the primary antibody

concentration and consider

incubating for a longer duration

(e.g., 48 hours at 4°C).

Loss of acetylation during

sample preparation

Always include deacetylase

inhibitors (e.g., TSA, sodium

butyrate) in your lysis buffer.

Keep samples on ice at all

times.

High Background Insufficient blocking

Increase the blocking time to 2

hours or try a different blocking

agent (e.g., switch from milk to

BSA or vice versa).

Primary or secondary antibody

concentration is too high

Titrate your antibodies to

determine the optimal

concentration that provides a

good signal-to-noise ratio.

Inadequate washing
Increase the number and

duration of washes with TBST.
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Non-specific Bands Antibody cross-reactivity

Use a highly specific

monoclonal antibody, such as

clone 6-11B-1 or a validated

rabbit monoclonal. Ensure the

secondary antibody does not

cross-react with other proteins

in your lysate.

Protein degradation

Use fresh lysis buffer with

protease inhibitors. Avoid

repeated freeze-thaw cycles of

your lysates.

Inconsistent Results Between

Blots
Variation in protein loading

Accurately quantify your

protein samples and ensure

equal loading in each lane.

Always normalize to a loading

control like total α-tubulin.

Variation in transfer efficiency

Ensure complete and even

transfer by checking the gel for

remaining protein after transfer

(e.g., with Coomassie

staining).

Visualizations
Ricolinostat Mechanism of Action and Experimental
Workflow
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Caption: Ricolinostat inhibits HDAC6, increasing acetylated tubulin and microtubule stability.

Troubleshooting Logic for Acetylated Tubulin Western
Blotting
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Caption: A logical guide to troubleshooting common Western blotting issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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